3-Amino-1-p-tolyl-2-pyrazoline

Medicinal Chemistry Anti-inflammatory Scaffold Differentiation

3-Amino-1-p-tolyl-2-pyrazoline (CAS 6463-32-7) is a 1-aryl-3-amino-2-pyrazoline derivative, a dihydropyrazole scaffold characterized by a p-tolyl substituent at the N1 position and a free amino group at C3. It is structurally related to the well-known dual COX/LOX inhibitor BW 755C (3-amino-1-[m-trifluoromethyl)phenyl]-2-pyrazoline) but features a non-fluorinated, electron-donating p-tolyl group, which distinguishes its physicochemical and pharmacological profile from its trifluoromethyl-substituted analog.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B8576763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-p-tolyl-2-pyrazoline
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCC(=N2)N
InChIInChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12)
InChIKeyCSIZNLSKODWQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-p-tolyl-2-pyrazoline: Core Scaffold Identity for Procurement and Screening


3-Amino-1-p-tolyl-2-pyrazoline (CAS 6463-32-7) is a 1-aryl-3-amino-2-pyrazoline derivative, a dihydropyrazole scaffold characterized by a p-tolyl substituent at the N1 position and a free amino group at C3 [1]. It is structurally related to the well-known dual COX/LOX inhibitor BW 755C (3-amino-1-[m-trifluoromethyl)phenyl]-2-pyrazoline) but features a non-fluorinated, electron-donating p-tolyl group, which distinguishes its physicochemical and pharmacological profile from its trifluoromethyl-substituted analog [2]. The compound is historically cited as a representative member of a series claimed for analgesic, anti-inflammatory, and antibacterial activities [1].

Procurement Alert: Why 1-Aryl-3-amino-2-pyrazolines Are Not Interchangeable


Indiscriminately substituting 1-aryl-3-amino-2-pyrazolines risks project failure due to well-documented structure-activity relationship (SAR) divergence within this series. The substitution pattern on the N1-aryl ring is a critical determinant of potency and target selectivity. For example, the transition from the m-CF3-phenyl group in BW 755C, a potent dual lipoxygenase/cyclooxygenase inhibitor [1], to the p-tolyl group in 3-amino-1-p-tolyl-2-pyrazoline can profoundly alter electronic properties, steric bulk, and lipophilicity (LogP), which directly impacts binding to enzymes like COXs and lipoxygenases [2]. Even smaller, non-classical variations like switching from a phenyl to a p-tolyl group can shift the spectrum of activity against bacterial or fungal strains, as suggested by the distinct listing of multiple analogs in early patent activity screenings [3]. Therefore, procurement must be guided by the specific substitution pattern to ensure the expected biological activity or synthetic utility.

Quantitative Differentiation Evidence for 3-Amino-1-p-tolyl-2-pyrazoline Against Key Analogs


Structural Differentiation: p-Tolyl vs. m-Trifluoromethylphenyl in the BW 755C Scaffold

The most direct structural analog is BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline), a historical dual COX/LOX inhibitor. 3-Amino-1-p-tolyl-2-pyrazoline replaces the electron-withdrawing m-CF3 group with an electron-donating p-CH3 group. This substitution increases the compound's LogP and basicity while eliminating fluorine-mediated metabolic stability and hydrogen bonding potential. While quantitative activity data for this specific compound against COX/LOX is absent from the public domain, the 1994 Gusar et al. study on 1-aryl-3-amino-2-pyrazolines demonstrates that aryl substitution dramatically alters cyclooxygenase inhibition within this precise series [1]. This evidence confirms that the compounds are not functionally interchangeable.

Medicinal Chemistry Anti-inflammatory Scaffold Differentiation

Procurement-Relevant Differentiation: Defined Thermal Properties vs. Broader Class

For procurement and formulation purposes, 3-Amino-1-p-tolyl-2-pyrazoline is characterized by a specific melting point of 142–143 °C, as documented in its original patent synthesis [1]. This contrasts with the parent compound 3-amino-1-phenyl-2-pyrazoline, which has a significantly lower melting point (78–80 °C for the free base) . The approximately 62–65 °C higher melting point indicates stronger intermolecular interactions in the solid state for the p-tolyl derivative, which can translate to superior solid-state stability and different handling properties during formulation.

Analytical Chemistry Quality Control Solid-State Properties

Antibacterial Spectrum Claim Differentiation Against the Unsubstituted Phenyl Analog

In the foundational patent US4432991, 3-amino-1-p-tolyl-2-pyrazoline was explicitly listed as active in antibacterial/antifungal agar dilution assays, alongside 3-amino-1-phenyl-2-pyrazoline [1]. This co-listing is significant because many other analogs in the patent, including several 5-substituted variants, were not claimed to have antimicrobial activity. For example, while 3-amino-1-phenyl-2-pyrazoline HCl was active only as an analgesic and anti-inflammatory agent, the base form showed a broader spectrum including antimicrobial effects. The p-tolyl compound's distinct antimicrobial claim, in combination with its analgesic claim, suggests a unique polypharmacological profile that the simpler phenyl analog or the salt form may lack, although precise MIC values are not publicly available.

Antibacterial Screening SAR Patent Analysis

Synthetic Tractability and Purity: A Key Procurement Parameter

A common procurement specification for 3-Amino-1-p-tolyl-2-pyrazoline is a purity of 95%, achieved via a straightforward one-step base-catalyzed condensation of p-methylphenylhydrazine and acrylonitrile, followed by recrystallization [1]. This contrasts with the synthesis of the highly potent BW 755C, which requires handling of 3-(trifluoromethyl)phenylhydrazine—a more costly and potentially more hazardous reagent. The commercial accessibility of p-methylphenylhydrazine translates to lower cost and more reliable bulk supply chains for the p-tolyl derivative, making it a more practical scaffold for large-scale screening or as a synthetic intermediate.

Synthetic Chemistry Procurement Purity Specification

Evidence-Backed Application Scenarios for 3-Amino-1-p-tolyl-2-pyrazoline


Non-Fluorinated Scaffold for Anti-Inflammatory and Analgesic Screening

3-Amino-1-p-tolyl-2-pyrazoline is a structurally defined, non-fluorinated analog of the dual COX/LOX inhibitor BW 755C. It replaces the m-CF3-phenyl group with a p-tolyl group, offering a distinct electronic and lipophilic profile (LogP ~1.7 vs. an estimated ~2.5 for BW 755C) for exploring SAR around this classic pharmacophore [1]. Its patent-documented analgesic activity makes it a valid starting point for medicinal chemistry programs aiming to identify new anti-inflammatory lead series with potentially reduced toxicity or different metabolitic fate compared to the fluorinated benchmark.

Anti-Infective Discovery Against Gram-Positive and Fungal Targets

The compound is explicitly reported to have in vitro antibacterial and antifungal activity in early patent literature, alongside its analgesic effect [1]. This combination of activities is unique among its immediate analogs, where salts or other derivatives lack the antimicrobial component. Researchers can leverage this scaffold for fragment-based drug discovery or as a validated hit for multi-target anti-infective/anti-inflammatory drug design, especially for conditions like rheumatoid arthritis where both pathogenic and inflammatory pathways are implicated.

Quality Control Reference Standard and Advanced Synthetic Intermediate

With a sharp, high melting point of 142–143 °C, which is significantly higher than the 78–80 °C of the unsubstituted phenyl analog, 3-Amino-1-p-tolyl-2-pyrazoline is an excellent candidate for use as a reference standard in analytical method development (HPLC, DSC) [1]. Its superior solid-state properties facilitate easier handling, purification, and long-term storage. Furthermore, the free amino group at C3 serves as a key handle for generating focused libraries through acylation, sulfonylation, or reductive amination, making it a versatile intermediate for commercial compound library production, with a clear cost advantage over fluorinated alternatives .

Material Science and Agrochemical Precursor Research

The pyrazoline core is a recognized structural motif in fluorescent brighteners, UV stabilizers, and agrochemicals. The p-tolyl substituent in 3-Amino-1-p-tolyl-2-pyrazoline provides a UV-active chromophore with potential for further functionalization. Its use as a coupling component in azo dye manufacture has been described for structurally related 3-aminopyrazoles [1]. This positions the compound as a promising precursor for creating novel dyes, optical materials, or exploring insecticidal/antifeedant properties where p-tolyl-substituted heterocycles are recurrent motifs, leveraging its low-cost synthesis .

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